2,5-Dibromothiophene-3-carbaldehyde

Übersicht

Beschreibung

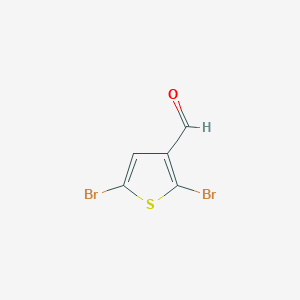

2,5-Dibromothiophene-3-carbaldehyde, also known as 2,5-Dibromo-3-formylthiophene or 2,5-Dibromo-3-thiophenecarbaldehyde, is a chemical compound with the empirical formula C5H2Br2OS . It has a molecular weight of 269.94 .

Synthesis Analysis

2,5-Dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It has been used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .Molecular Structure Analysis

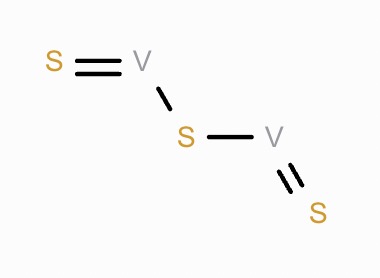

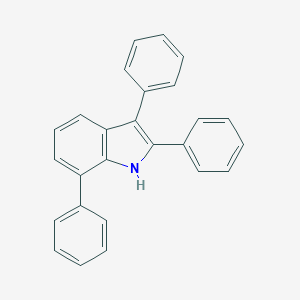

The molecular structure of 2,5-Dibromothiophene-3-carbaldehyde consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2 and 5 positions with bromine atoms and at the 3 position with a formyl group (C=O) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromothiophene-3-carbaldehyde include a melting point of 47-52 °C . The compound is a solid and its SMILES string is Brc1cc(C=O)c(Br)s1 .Wissenschaftliche Forschungsanwendungen

Suzuki Cross-Coupling Reaction

2,5-Dibromothiophene-3-carbaldehyde is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This coupling method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

Pharmacological Aspects

The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

Electrochemical Detection of Pesticides

2,5-Dibromothiophene-3-carbaldehyde can be used in the construction of acetylcholinesterase (AChE) biosensors for the determination of organophosphate pesticides . The biosensor showed a high sensitivity, a linear range, and a good reproducibility .

Environmental Science and Pollution Research

The biosensor based on 2,5-Dibromothiophene-3-carbaldehyde can be used for the electrochemical detection of malathion pesticide . The inhibition rate of malathion was proportional to its concentrations, suggesting the potential environmental applications of this compound .

Synthesis of Biaryl Compounds

2,5-Dibromothiophene-3-carbaldehyde is used in the synthesis of novel 2,5-biaryl-3-hexylthiophene derivatives via a Pd (0)-catalyzed Suzuki cross-coupling reaction . The novel compounds were also analyzed for their anti-thrombolytic, haemolytic, and biofilm inhibition activities .

Medicinal Chemistry

The synthesized thiophene derivatives based on 2,5-Dibromothiophene-3-carbaldehyde have potential medicinal applications . They showed good properties in haemolytic, biofilm inhibition and anti-thrombolytic activities .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

2,5-dibromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBDOWMZMXKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356031 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromothiophene-3-carbaldehyde | |

CAS RN |

1193-69-7 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)